molecular formula C63H110O12 B095108 9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)- CAS No. 101-34-8

9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

Cat. No. B095108
CAS RN: 101-34-8
M. Wt: 1059.5 g/mol
InChI Key: RIXCYAQOGLLEIU-UINBUCCLSA-N
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Description

The compound “9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9’Z,9’‘Z,12R,12’R,12’'R)-” is a chemical substance with the CAS number 101-34-8 . It is typically in the form of a powder .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1059.54 . It’s typically in the form of a powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

  • Synthesis and Analysis of Derivatives : The synthesis and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides have been studied, providing insights into the chemical properties and potential applications of these compounds in biochemical research (Hamberg, 1991).

  • Catalytic Synthesis Applications : Research on the catalytic synthesis of the methyl ester of (9Z,12R)-12-(methoxycarbonylmethoxy)octadec-9-enoic acid, a derivative of ricinoleic acid, demonstrates its potential as a synthon for the preparation of chiral polyfunctional compounds, which could have applications in the production of biologically active substances (Davletbakova et al., 2004).

  • Macrolactonization for Drug Delivery : Macrolactones derived from fatty acids like ricinoleic acid are being explored for their application in biodegradable polyanhydrides and polyesters for drug delivery systems (Yakovleva et al., 2018).

  • Acid-Catalyzed Transformations : Acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid into various compounds, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, indicates potential applications in the study of fatty acid metabolism and synthesis of biologically relevant compounds (Gardner et al., 1984).

  • Applications in Industry : The study on metathesis of 9, 12-Octadecenoic Acid Methyl Ester for the development of organic intermediates for lubricants, plasticizers, cosmetics, and greases underlines the industrial applications of these compounds (Vyshnavi et al., 2015).

  • Cyclopropanation Reactions : Research on the cyclopropanation of ricinolic acid derivatives with diazomethane has implications for the synthesis of specialized organic compounds, potentially useful in various chemical industries (Davletbakova et al., 2001).

  • Organogel Research : The study of vegetable oil-based ricinelaidic acid organogels for phase behavior, microstructure, and rheology contributes to the development of new materials for cosmetic and pharmaceutical applications (Wright & Marangoni, 2011).

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices .

Future Directions

As for future directions, it’s difficult to predict without specific context or application. The use and study of this compound could potentially be expanded in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and effects .

properties

IUPAC Name

2,3-bis[[(Z,12R)-12-acetyloxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-acetyloxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H110O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h28-30,37-39,57-60H,7-27,31-36,40-53H2,1-6H3/b37-28-,38-29-,39-30-/t57-,58-,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXCYAQOGLLEIU-UINBUCCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](OC(=O)C)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026674
Record name Glyceryl triacetyl ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

CAS RN

101-34-8
Record name Glyceryl triacetoricinoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triacetyl ricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, 1,1',1''-(1,2,3-propanetriyl) ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyceryl triacetyl ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-propanetriyl tris[(R)-12-(acetoxy)oleate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL TRIACETYL RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX6N2LEXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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